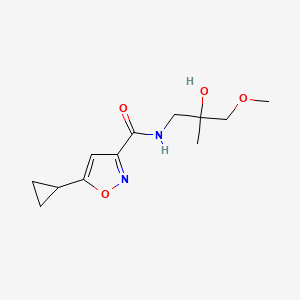

![molecular formula C14H13N3OS2 B6505420 N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-3-carboxamide CAS No. 1396812-61-5](/img/structure/B6505420.png)

N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are important in the field of medicinal chemistry and have a wide range of therapeutic properties .

Aplicaciones Científicas De Investigación

N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-3-carboxamide has been studied for its potential use in a variety of medical conditions. In particular, it has been studied for its potential anti-inflammatory and anti-cancer properties. In addition, it has been investigated as a potential inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is involved in the regulation of cell proliferation and differentiation, and inhibition of GSK-3 has been suggested as a potential therapeutic approach for a variety of diseases, including Alzheimer’s disease, diabetes, and cancer.

Mecanismo De Acción

Target of Action

Thiophene-based analogs have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s known that thiophene derivatives can undergo various reactions, including electrophilic substitution reactions . Mechanistically, an iminyl radical can initially generate by a single-electron-transfer (SET) process. This radical undergoes regioselective C–C bond cleavage through β-elimination and produces an alkyl radical, which is added to enaminothione to result in new radicals .

Biochemical Pathways

Thiophene derivatives are known to exhibit many pharmacological properties, suggesting they interact with multiple biochemical pathways . For example, they have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Pharmacokinetics

It’s known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.

Result of Action

Given the wide range of therapeutic properties of thiophene derivatives, it’s likely that the compound has multiple effects at the molecular and cellular level .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-3-carboxamide has several advantages over other compounds for use in laboratory experiments. First, it is a novel synthetic compound, making it easier to study and manipulate in the laboratory. Second, it is structurally similar to other thiophene-based compounds, making it easier to compare the effects of different compounds. Third, it has been shown to have a variety of biochemical and physiological effects, making it an attractive candidate for further research and development.

However, there are also some limitations to using this compound in laboratory experiments. First, it is not yet fully understood how this compound works, making it difficult to predict its effects in different contexts. Second, the synthesis of this compound is complex and time-consuming, making it difficult to produce large quantities of the compound for laboratory experiments.

Direcciones Futuras

N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-3-carboxamide has shown promise as a potential therapeutic agent for a variety of medical conditions, and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Future research should focus on the effects of this compound on different cell types and tissues, as well as its effects on the activity of GSK-3. In addition, further studies should be conducted to assess the safety and efficacy of this compound in humans. Finally, further research should focus on developing more efficient and cost-effective methods for synthesizing this compound.

Métodos De Síntesis

N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-3-carboxamide is synthesized through a multi-step process that involves the reaction of thiophenecarboxylic acid (TCA) with a thiophene-2-carboxylic acid ester. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as palladium or copper. The resulting product is a novel thiophene-based compound with a carboxamide group attached to the nitrogen atom of the thiophene ring.

Análisis Bioquímico

Biochemical Properties

Thiophene-based analogs are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .

Cellular Effects

Thiophene-based analogs have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiophene-based analogs are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS2/c18-14(10-4-7-19-9-10)15-5-3-13-16-8-11(17-13)12-2-1-6-20-12/h1-2,4,6-9H,3,5H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDUAFBKUJHDPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(N2)CCNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6505343.png)

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B6505366.png)

![2-(2-fluorophenoxy)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}acetamide](/img/structure/B6505372.png)

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6505374.png)

![4-ethoxy-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6505376.png)

![N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-phenoxypropanamide](/img/structure/B6505384.png)

![N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6505389.png)

![5-chloro-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-methoxybenzamide](/img/structure/B6505391.png)

![2-bromo-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-5-methoxybenzamide](/img/structure/B6505397.png)

![4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6505408.png)

![4-methyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}thiophene-2-carboxamide](/img/structure/B6505412.png)

![1-methyl-2-oxo-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B6505413.png)

![N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B6505426.png)